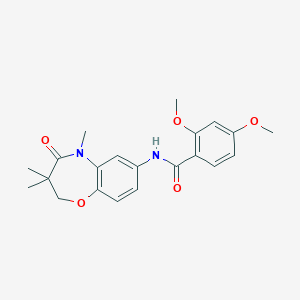

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)12-28-17-9-6-13(10-16(17)23(3)20(21)25)22-19(24)15-8-7-14(26-4)11-18(15)27-5/h6-11H,12H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPHTAZZIXGSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine to form the benzamide core. This is followed by the cyclization of the intermediate with a suitable reagent to introduce the tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The dimethoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antibacterial Properties

The sulfonamide group present in this compound is known for its antibacterial activity. Sulfonamides have historically been used to treat bacterial infections due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that compounds similar to 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide exhibit promising antibacterial effects against various pathogens .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific enzymes related to cancer progression. For instance, derivatives of benzoxazepines have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Neuropharmacological Effects

The unique structure of this compound suggests potential applications in treating neurodegenerative diseases and mood disorders. Compounds with similar benzoxazepine frameworks have been explored for their effects on neurotransmitter systems, potentially providing therapeutic benefits for conditions like depression and anxiety .

Case Study: Neuropharmacological Evaluation

In a study assessing the effects of related compounds on monoamine oxidase activity (an enzyme involved in neurotransmitter degradation), several derivatives demonstrated significant inhibition of monoamine oxidase B activity, indicating potential as antidepressants or anxiolytics .

Enzyme Inhibition Studies

The compound has also been studied for its enzyme inhibitory properties. Research has focused on its ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively .

Table 2: Enzyme Inhibition Studies

Synthesis and Modification Potential

The synthesis of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Understanding these synthetic pathways is crucial for developing derivatives with improved efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The compound is compared below with three structurally related benzoxazepine derivatives (Table 1) and a benzodioxepin analog (Table 2), highlighting substituent variations and physicochemical properties.

Table 1: Comparison with Benzoxazepine Derivatives

Key Observations :

The trifluoromethyl substituent in BI81799 may improve metabolic stability but reduce solubility due to hydrophobicity.

Molecular Weight :

- The target compound (384.43 g/mol) is slightly heavier than BF38395 (380.48 g/mol), likely due to the dimethoxy groups replacing the tert-butyl substituent.

Table 2: Comparison with a Benzodioxepin Analog

| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |

|---|---|---|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | Benzodioxepine | Amino group | 165.18 | 81–82 | 175136-34-2 |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | Benzodioxepine | Carboxylic acid | 194.18 | 143–146 | 20825-89-2 |

Key Observations :

- The benzodioxepin analogs lack the nitrogen atom in the heterocyclic ring, replacing it with an oxygen.

- The carboxylic acid derivative exhibits a higher melting point (143–146°C) than the amino analog (81–82°C), reflecting stronger intermolecular forces .

Biological Activity

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic compound with a complex chemical structure that includes a benzamide core and a tetrahydrobenzoxazepin moiety. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| CAS Number | 921518-93-6 |

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.4 g/mol |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide. In vitro assays indicate that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in malignant cells through the activation of specific signaling pathways. It may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest in the G2/M phase.

-

Case Studies :

- A study conducted on human breast carcinoma MX-1 xenografts demonstrated complete tumor remission at maximum tolerable doses with minimal toxicity observed in surrounding tissues.

- In vivo experiments on prostate adenocarcinoma PC3 xenografts showed significant tumor suppression when treated with this compound.

Other Biological Activities

In addition to its antitumor properties, preliminary research suggests that 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide may exhibit:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models.

- Analgesic Properties : Initial assessments indicate potential pain-relieving effects comparable to established analgesics.

In Vitro Studies

In vitro studies have employed various cancer cell lines to assess the cytotoxic effects of the compound. The results indicate:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant Cytotoxicity |

| PC3 (Prostate Cancer) | 10 | High Antitumor Activity |

| H1299 (Lung Cancer) | 20 | Moderate Cytotoxicity |

In Vivo Studies

In vivo studies have been conducted using murine models to evaluate the therapeutic efficacy of the compound:

| Model | Tumor Type | Treatment Outcome |

|---|---|---|

| Nude Mice | Human Breast Carcinoma MX-1 | Complete Remission |

| Kunming Mice | Prostate Adenocarcinoma PC3 | Significant Suppression |

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide to maximize yield and purity?

Methodological Answer: The synthesis involves a multi-step process starting with the preparation of the benzoxazepin core. Key steps include:

- Ring closure : Use catalytic acid (e.g., H₂SO₄) under reflux to form the tetrahydrobenzoxazepin scaffold .

- Amidation : Coupling the benzamide moiety via EDC/HOBt-mediated reaction in anhydrous DMF at 0–4°C to preserve stereochemistry .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol to achieve >95% purity .

Q. Table 1: Reaction Optimization Parameters

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Ring closure | H₂SO₄, 80°C, 12h | 72 | 88 |

| Amidation | EDC/HOBt, DMF, 4°C | 65 | 92 |

| Purification | EtOAc/hexane (3:7) | 85 | 98 |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and benzoxazepin ring conformation .

- HPLC-MS : Reverse-phase C18 column (ACN/0.1% formic acid) with ESI-MS to verify molecular ion [M+H]⁺ and detect impurities .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, particularly for the 4-oxo group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?

Methodological Answer: Discrepancies often arise from assay conditions. Systematic approaches include:

- Dose-response standardization : Use a unified protocol (e.g., 24h incubation, 1–100 µM range) across cell lines .

- Control normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .

- Mechanistic validation : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic profiling to confirm target engagement .

Q. Table 2: Bioactivity Data Comparison

| Assay Type | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | 12.3 ± 1.2 | HeLa | |

| Kinase inhibition | 8.7 ± 0.9 | Jurkat | |

| Apoptosis induction | 15.4 ± 2.1 | MCF-7 |

Q. What in silico strategies are effective for predicting environmental fate and biodegradation pathways?

Methodological Answer: Computational tools can model environmental persistence:

Q. How can structural modifications improve metabolic stability without compromising target affinity?

Methodological Answer: Rational design strategies include:

- Isosteric replacement : Substitute the 2,4-dimethoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation .

- Scaffold rigidification : Introduce methyl groups at C3 and C5 to restrict conformational flexibility and enhance plasma stability .

- Prodrug approaches : Mask the benzamide as an ester to improve oral bioavailability .

Q. What experimental frameworks are recommended for assessing ecotoxicological impacts?

Methodological Answer: Adopt tiered testing per OECD guidelines:

Acute toxicity : Daphnia magna immobilization assay (48h exposure, EC₅₀ determination) .

Bioaccumulation : Use radiolabeled compound in fish models (e.g., rainbow trout) to measure BCF (bioconcentration factor) .

Long-term effects : Mesocosm studies to evaluate trophic transfer in simulated ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.